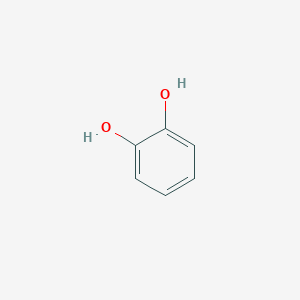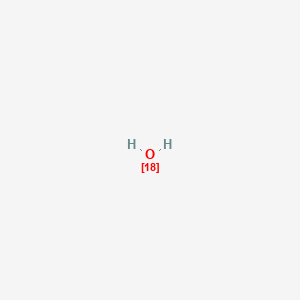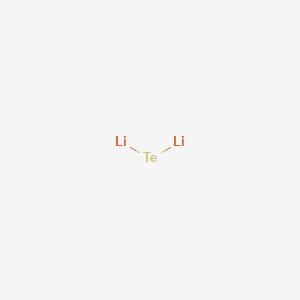
Dilithium telluride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dilithium telluride (Li2Te) is a binary compound of lithium and tellurium. It is a semiconducting material with potential applications in various fields such as electronics, optoelectronics, and energy storage. The unique properties of this compound make it an interesting material for scientific research.
Mechanism of Action
The mechanism of action of dilithium telluride is not well understood. However, it is believed that its semiconducting properties play a crucial role in its mechanism of action. This compound can absorb and emit light, which makes it an interesting material for optoelectronic applications. It can also store and release lithium ions, which makes it an interesting material for energy storage applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is known that tellurium is a toxic element and can cause adverse effects on human health. Therefore, careful handling of this compound is necessary to avoid exposure to toxic materials.
Advantages and Limitations for Lab Experiments
Dilithium telluride has several advantages for lab experiments. It is a semiconducting material with unique properties that make it an interesting material for scientific research. However, this compound also has some limitations for lab experiments. It is a toxic and reactive material that requires careful handling and disposal.
Future Directions
There are several future directions for dilithium telluride research. One direction is the development of new synthesis methods that can produce this compound with improved properties. Another direction is the exploration of this compound's potential applications in energy storage, optoelectronics, and catalysis. Furthermore, the study of this compound's mechanism of action and its effects on human health can provide valuable insights for future research.
Conclusion:
In conclusion, this compound is a semiconducting material with potential applications in various scientific fields. Its unique properties make it an interesting material for scientific research. However, careful handling and disposal of this compound are necessary due to its toxicity and reactivity. Future research on this compound can provide valuable insights for the development of new materials and technologies.
Synthesis Methods
The synthesis of dilithium telluride can be achieved by several methods. One of the most common methods is the reaction of lithium and tellurium in a sealed ampoule under high temperature. Another method is the reaction of lithium hydride and tellurium in the presence of a catalyst. The synthesis of this compound requires careful handling of the materials due to their reactivity and toxicity.
Scientific Research Applications
Dilithium telluride has potential applications in various scientific fields. In electronics, it can be used as a semiconductor material for the fabrication of electronic devices. In optoelectronics, it can be used as a material for the fabrication of solar cells, photodetectors, and light-emitting diodes. In energy storage, it can be used as an electrode material for lithium-ion batteries. This compound also has potential applications in catalysis, sensing, and biomedical imaging.
properties
CAS RN |
12136-59-3 |
|---|---|
Molecular Formula |
Li2Te |
Molecular Weight |
141.5 g/mol |
InChI |
InChI=1S/2Li.Te |
InChI Key |
GKWAQTFPHUTRMG-UHFFFAOYSA-N |
SMILES |
[Li][Te][Li] |
Canonical SMILES |
[Li][Te][Li] |
Other CAS RN |
12136-59-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



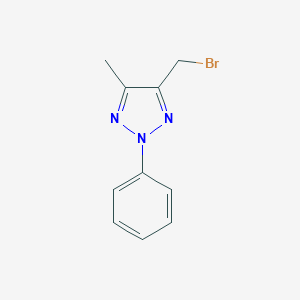


![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)


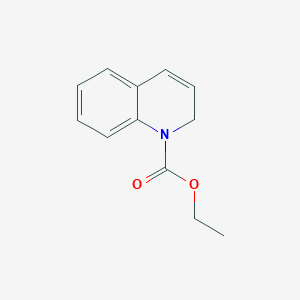
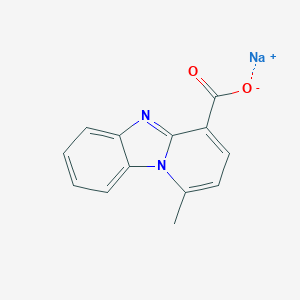
![2-amino-3-[4-(2,4-dinitrophenoxy)phenyl]propanoic Acid](/img/structure/B87981.png)


